molecular formula C14H13ClO2 B6379908 4-(3-Chloro-4-methylphenyl)-2-methoxyphenol, 95% CAS No. 1261950-70-2

4-(3-Chloro-4-methylphenyl)-2-methoxyphenol, 95%

Cat. No. B6379908
CAS RN: 1261950-70-2
M. Wt: 248.70 g/mol
InChI Key: XJNGVJSATPNWCV-UHFFFAOYSA-N
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Description

4-(3-Chloro-4-methylphenyl)-2-methoxyphenol, also known as 4-MMP, is a phenolic compound with a variety of applications in scientific research. It is a colorless solid that is soluble in organic solvents, and is used most often as a reagent in organic synthesis. 4-MMP has been used in a wide range of research fields, including medicinal chemistry, material science, and biochemistry.

Mechanism of Action

The exact mechanism of action of 4-(3-Chloro-4-methylphenyl)-2-methoxyphenol, 95% is not well understood. However, it is thought to act as an electron acceptor, allowing for the transfer of electrons from one molecule to another. This enables it to be used as a reagent in organic synthesis, as it can facilitate the formation of covalent bonds between molecules.
Biochemical and Physiological Effects
4-(3-Chloro-4-methylphenyl)-2-methoxyphenol, 95% has not been extensively studied for its biochemical or physiological effects. However, it is known to be non-toxic, and has not been associated with any adverse effects in humans. It has also been shown to be biodegradable, suggesting that it is not likely to have any long-term environmental effects.

Advantages and Limitations for Lab Experiments

The main advantage of using 4-(3-Chloro-4-methylphenyl)-2-methoxyphenol, 95% in laboratory experiments is its low cost and availability. It is also relatively easy to synthesize and purify, making it a convenient reagent for organic synthesis. However, it can be difficult to control the reaction conditions when using 4-(3-Chloro-4-methylphenyl)-2-methoxyphenol, 95%, as it is sensitive to changes in temperature and pH.

Future Directions

There are a number of potential future directions for research involving 4-(3-Chloro-4-methylphenyl)-2-methoxyphenol, 95%. These include further studies into its mechanism of action, its potential applications in medicinal chemistry, material science, and biochemistry, as well as its biochemical and physiological effects. Additionally, further research into the environmental effects of 4-(3-Chloro-4-methylphenyl)-2-methoxyphenol, 95% could be beneficial, as well as research into its potential applications in the development of new drugs and pharmaceuticals.

Synthesis Methods

4-(3-Chloro-4-methylphenyl)-2-methoxyphenol, 95% is typically synthesized through a reaction between 4-methylphenol and 3-chloro-4-methylphenol. This reaction is most often catalyzed by an acid, such as hydrochloric acid or sulfuric acid, and is usually carried out at a temperature of around 80 °C. The product is then purified through recrystallization or column chromatography.

Scientific Research Applications

4-(3-Chloro-4-methylphenyl)-2-methoxyphenol, 95% has been used in a wide range of scientific research applications, including medicinal chemistry, material science, and biochemistry. In medicinal chemistry, it has been used to synthesize a variety of organic compounds, including drugs, pharmaceuticals, and other biologically active compounds. In material science, it has been used to create a variety of polymers and other materials with interesting properties. In biochemistry, it has been used to study the structure and function of proteins, enzymes, and other biomolecules.

properties

IUPAC Name

4-(3-chloro-4-methylphenyl)-2-methoxyphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClO2/c1-9-3-4-10(7-12(9)15)11-5-6-13(16)14(8-11)17-2/h3-8,16H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJNGVJSATPNWCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC(=C(C=C2)O)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80685596
Record name 3'-Chloro-3-methoxy-4'-methyl[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80685596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Chloro-4-methylphenyl)-2-methoxyphenol

CAS RN

1261950-70-2
Record name 3'-Chloro-3-methoxy-4'-methyl[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80685596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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